molecular formula C15H13N5 B2660164 3,4-Dihydro-4-phenyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine

3,4-Dihydro-4-phenyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine

Cat. No. B2660164
M. Wt: 263.30 g/mol
InChI Key: INKZIWWVJYBNOA-UHFFFAOYSA-N
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Description

“3,4-Dihydro-4-phenyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine” is a heterocyclic compound . Derivatives of 1,3,5-triazine are of great importance for practical human activity and are widely used in various scientific studies . They are of particular interest as biologically active substances .


Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives is carried out by refluxing the starting 1,3,5-oxadiazines in a methanol-alkaline solution . The reaction products were obtained in 82–88% yields . Their structure was confirmed by 1H and 13C NMR, IR spectroscopy, and mass spectrometry data .


Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by 1H and 13C NMR, IR spectroscopy, and mass spectrometry data .


Chemical Reactions Analysis

The reaction of phenylglyoxal hydrate with hydrogen sulfide and/or ammonium acetate afforded the corresponding 2-hydroxy-2-mercapto-1-phenylethanone and 2-oxo-2-phenylethanimidamide, respectively .

Mechanism of Action

3,4-Dihydro-4-phenyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine works by targeting specific proteins and enzymes that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This leads to an accumulation of DNA damage in cancer cells, ultimately leading to their death.
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been found to have good bioavailability, meaning that it can be easily absorbed into the body and reach its target cells.

Advantages and Limitations for Lab Experiments

One advantage of 3,4-Dihydro-4-phenyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine is its specificity towards cancer cells, meaning that it has minimal effects on normal cells. However, one limitation is that it may not be effective against all types of cancer, and further research is needed to determine its full potential.

Future Directions

There are several potential future directions for research on 3,4-Dihydro-4-phenyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine. One area of focus could be the development of combination therapies that incorporate this compound with other chemotherapy drugs. Another area of research could be the development of this compound analogues that have improved efficacy and reduced toxicity. Finally, further studies are needed to determine the full potential of this compound in the treatment of various types of cancer.

Synthesis Methods

The synthesis of 3,4-Dihydro-4-phenyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine involves a series of chemical reactions that result in the formation of the triazinobenzimidazole ring system. The starting material for the synthesis is 4-phenyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid, which is converted into an intermediate compound through a series of reactions. This intermediate is then reacted with cyanamide and guanidine to form the final product, this compound.

Scientific Research Applications

3,4-Dihydro-4-phenyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine has been extensively studied for its potential in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. This compound has also been shown to be effective against cancer cells that have developed resistance to other chemotherapy drugs.

properties

IUPAC Name

4-phenyl-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5/c16-14-18-13(10-6-2-1-3-7-10)20-12-9-5-4-8-11(12)17-15(20)19-14/h1-9,13H,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKZIWWVJYBNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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